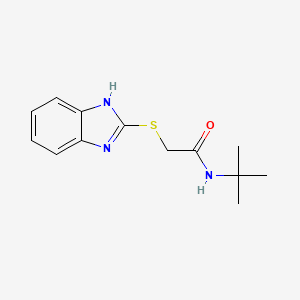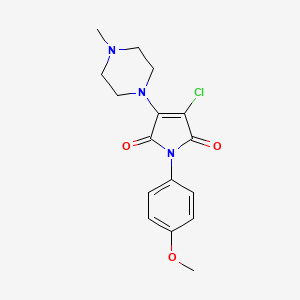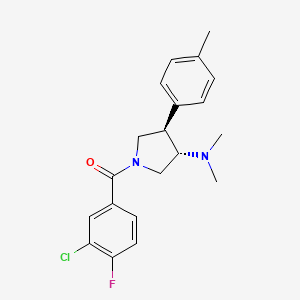![molecular formula C16H19NO5 B5571919 5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid](/img/structure/B5571919.png)
5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid, also known as TBFMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Biocatalytic Synthesis of Furan Carboxylic Acids
Furan carboxylic acids, including derivatives similar to the compound , serve as essential building blocks in the polymer and fine chemical industries. A study highlighted the improved catalytic performances of Comamonas testosteroni SC1588 cells in the synthesis of various furan carboxylic acids, demonstrating their potential in biotechnological applications for producing bio-based polymers and chemicals. This approach offers an environmentally friendly alternative to traditional chemical synthesis methods, with high yields and the possibility of producing a variety of furan carboxylic acids (Mao-Xing Wen et al., 2020).
Catalytic Production of Bio-Based Polyester Monomers
Another significant application of furan derivatives is in the production of bio-based polyester monomers, such as 2,5-furandicarboxylic acid (FDCA). FDCA has been identified as a sustainable substitute for petroleum-derived terephthalic acid in making bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF). Research has focused on developing efficient catalytic methods for FDCA synthesis, including biocatalysis, highlighting its potential in creating sustainable materials (Haibo Yuan et al., 2019).
Synthesis and Applications of Furoic Acid Derivatives
The study and development of furoic acid derivatives have wide-ranging implications, including their use in synthesizing valuable chemical intermediates and potential applications in pharmaceuticals. For example, research on the recyclization of bis(5-tert-butyl-2-furyl)methanes into indole derivatives has unveiled novel chemical transformations, showcasing the versatility of furan derivatives in synthetic organic chemistry (A. V. Butin et al., 2008).
Bio-Based Polymers and Sustainable Chemicals
The push towards sustainable chemicals has led to exploring furan derivatives for producing bio-based polymers and other eco-friendly materials. Advances in the catalytic production of FDCA from lignocellulosic biomass, a renewable resource, represent a pivotal step toward replacing petroleum-based products with bio-based alternatives. This research underscores the role of furan derivatives in the development of sustainable materials and the potential for significant environmental benefits (Junhua Zhang et al., 2015).
Propiedades
IUPAC Name |
5-[[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-9-11(7-13(21-9)16(2,3)4)14(18)17-8-10-5-6-12(22-10)15(19)20/h5-7H,8H2,1-4H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMODZQNTIJHNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)
![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)

![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)
![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)


![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)
![3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)
![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)
![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)